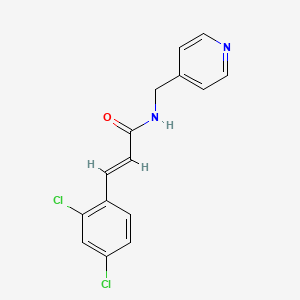
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, studies have suggested that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide a valuable tool for cancer research. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.
未来方向
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide. One area of research is the development of new drugs based on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide for the treatment of cancer. Another area of research is the investigation of the potential applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in other fields, such as neuroscience and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide and its potential side effects.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 4-pyridinemethanol in the presence of a base catalyst. The resulting compound is then treated with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
科学研究应用
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is in the field of cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been used in the development of new drugs for the treatment of cancer.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-3-1-12(14(17)9-13)2-4-15(20)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCJILLXRTJKR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
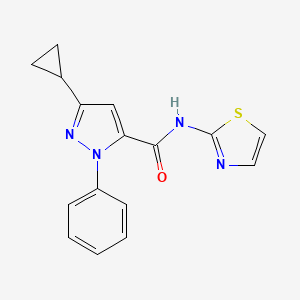
![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
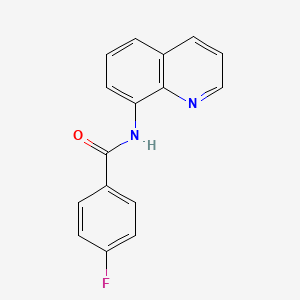
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
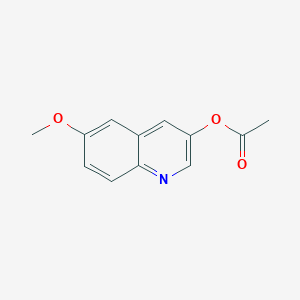
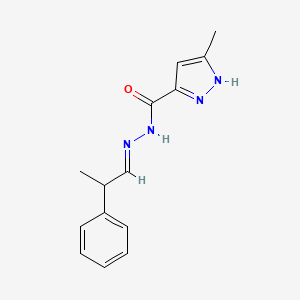
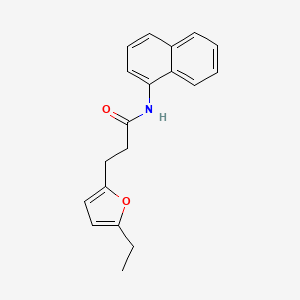
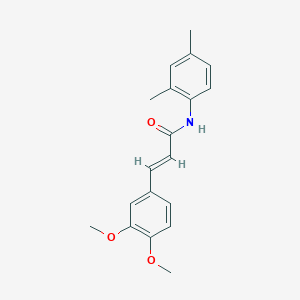
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)